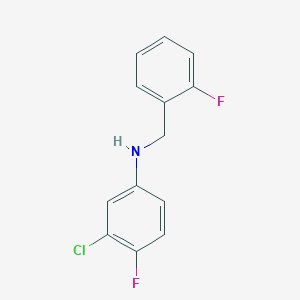

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2N/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDEMQXUJTDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

Reductive amination via manganese catalysis involves the condensation of 2-fluorobenzaldehyde and 3-chloro-4-fluoroaniline in the presence of a manganese complex (e.g., Mn(II)-PNNP pincer complex) and hydrogen gas. The process occurs in two stages:

-

Imine Formation : The aldehyde and amine react to form an imine intermediate.

-

Hydrogenation : The imine is reduced to the secondary amine using H₂ and a manganese catalyst.

A representative procedure involves heating 2-fluorobenzaldehyde (0.5 mmol) and 3-chloro-4-fluoroaniline (0.6 mmol) in ethanol at 100°C for 24 hours, followed by hydrogenation at 50 bar H₂ with Mn catalyst (2 mol%) and tBuOK (5 mol%).

Table 1: Key Reaction Parameters for Manganese-Catalyzed Method

Optimization Challenges

-

Low Yield : The 28% yield in initial trials suggests competing side reactions, such as over-reduction or imine hydrolysis.

-

Catalyst Sensitivity : The reaction requires strict anhydrous conditions to prevent catalyst deactivation.

-

Scalability : High-pressure hydrogenation necessitates specialized equipment, limiting accessibility for small-scale labs.

Sodium Cyanoborohydride-Mediated Reductive Amination

Acidic Reductive Amination Protocol

This method employs sodium cyanoborohydride (NaBH₃CN) as a reducing agent under mildly acidic conditions. A typical synthesis involves:

-

Mixing 2-fluorobenzaldehyde (515 mmol) and 3-chloro-4-fluoroaniline (515 mmol) in isopropyl alcohol.

-

Adding acetic acid (518 mmol) and NaBH₃CN (619 mmol) at -1°C.

The reaction achieves a 94% yield after quenching with NaOH and purification via filtration.

Table 2: Sodium Cyanoborohydride Method Conditions

Advantages Over Catalytic Hydrogenation

-

Ambient Conditions : No high-pressure H₂ required, enhancing safety and accessibility.

-

Higher Yield : Protonation of the imine intermediate stabilizes it against hydrolysis, favoring amine formation.

-

Scalability : Demonstrated successfully at 515 mmol scale with minimal yield loss.

Comparative Analysis of Synthetic Routes

Yield and Practical Considerations

Purity and Purification

-

Manganese Method : Requires column chromatography due to byproducts.

-

NaBH₃CN Method : Simple filtration and washing suffice, yielding >95% purity.

Mechanistic Insights and Substituent Effects

Electronic Effects of Fluorine and Chlorine

-

Electron-Withdrawing Groups : The 3-chloro-4-fluoro and 2-fluoro substituents decrease amine nucleophilicity, slowing imine formation but increasing its stability.

-

Steric Effects : Ortho-fluorine on the benzyl group introduces steric hindrance, necessitating elevated temperatures for imine condensation.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield dehalogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dehalogenated amine products.

Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Recent studies have identified (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. This compound was part of a series that demonstrated enhanced inhibitory activity due to the presence of the 3-chloro-4-fluorophenyl moiety. The compounds exhibited IC50 values ranging from 2.96 to 10.65 μM, indicating significant potency compared to earlier derivatives .

Anticancer Research

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. A study indicated that modifications to the phenyl and benzyl groups can lead to increased cytotoxicity against various cancer types, suggesting that further structural optimization could enhance therapeutic efficacy .

OLED Materials

This compound has been investigated as a dopant in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the performance of OLED devices. The compound serves as an intermediate in the synthesis of other OLED materials, contributing to improved light emission and stability .

Nanomaterials

This compound is also utilized in the synthesis of mesoporous materials and nanoclays, which have applications in catalysis and environmental remediation. The incorporation of fluorinated groups enhances the stability and reactivity of these nanomaterials, making them valuable for various industrial applications .

Synthesis and Preparation

The synthesis of this compound typically involves several steps, including halogenation and amination processes. The preparation methods have been optimized to yield high-purity products suitable for research applications. For instance, one method involves the use of specific solvents and bases to facilitate the reaction between precursor compounds .

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Oncology Therapeutics

Gefitinib (CAS: 184475-35-2)

Gefitinib, a quinazoline derivative, shares the 3-chloro-4-fluorophenyl group but incorporates a morpholine-propoxyquinazoline backbone. It is a well-established EGFR tyrosine kinase inhibitor used in non-small cell lung cancer therapy. Gefitinib’s molecular weight (446.90 g/mol) and lipophilicity (log P ~3.5) contribute to its oral bioavailability and intracellular target engagement .

BIBU-1361

BIBU-1361 (structure: (3-chloro-4-fluoro-phenyl)-[6-(4-diethylaminomethyl-piperidin-1-yl)-pyrimido[5,4-d]pyrimidin-4-yl]-amine) features a pyrimidopyrimidine core linked to the 3-chloro-4-fluorophenyl group. It demonstrates potent EGFR inhibition in glioblastoma models . The pyrimidopyrimidine moiety enhances binding affinity to ATP pockets in kinases, a feature absent in the target compound.

EGFR/HER2 Inhibitor

Another EGFR/HER2-targeting compound, (3-Chloro-4-fluoro-phenyl)-{6-[2-(2-methanesulfonyl-ethylamino)-thiazol-4-yl]-quinazolin-4-yl}-amine, combines a thiazole-quinazoline framework with the 3-chloro-4-fluorophenyl group. This hybrid structure enables dual kinase inhibition, whereas the target compound’s simpler architecture may limit multi-target efficacy .

Halogenated Benzylamine Derivatives

(3-Chloro-4-fluorophenyl)methylamine (CAS: 1531562-87-4)

This compound (C₁₂H₁₇ClFN, MW: 229.72 g/mol) substitutes the 2-fluorobenzyl group with a bulky 2-methylbutan-2-yl amine.

1-(3-Chloro-4-fluorophenyl)ethylamine (CAS: N/A)

With a methyl-ethylamine side chain (C₉H₁₁ClFN, MW: 187.64 g/mol), this analog has reduced aromaticity, likely decreasing π-π stacking interactions critical for target engagement in kinase inhibitors .

(2-Chloro-4-fluorophenyl)methylamine (CAS: 823188-81-4)

This positional isomer (C₈H₉ClFN, MW: 173.62 g/mol) shifts the chloro and fluoro substituents to the 2- and 4-positions on the phenyl ring, which may alter electronic properties and substrate selectivity .

Physicochemical and Pharmacokinetic Properties

A key differentiator is lipophilicity, which influences membrane permeability and metabolic stability. Gefitinib’s calculated log P (~3.5) reflects its moderate hydrophobicity, while simpler amines like the target compound (estimated log P ~2.8) may exhibit faster clearance.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Target | Key Applications | CAS Number |

|---|---|---|---|---|---|

| (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine | C₁₃H₁₀ClF₂N | 253.68 | Not specified | Industrial/Research | 723753-79-5 |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | EGFR | Non-small cell lung cancer | 184475-35-2 |

| BIBU-1361 | C₂₃H₂₃ClFN₇O | 491.92 | EGFR | Glioblastoma research | N/A |

| (3-Chloro-4-fluorophenyl)methylamine | C₁₂H₁₇ClFN | 229.72 | Not specified | Research | 1531562-87-4 |

| 1-(3-Chloro-4-fluorophenyl)ethylamine | C₉H₁₁ClFN | 187.64 | Not specified | Research | N/A |

Research Implications

However, its lack of a heterocyclic core may limit kinase affinity. Further studies should explore its synergistic effects with existing chemotherapeutics or its role as a scaffold for hybrid molecules .

Biological Activity

The compound (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine is an interesting target for research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structural motifs often exhibit significant interactions with enzymes and receptors, leading to various pharmacological effects. For instance, the presence of halogen atoms such as chlorine and fluorine can enhance binding affinity and selectivity towards specific targets due to their electronic properties and steric effects .

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of the 3-chloro and 4-fluoro substituents in modulating the biological efficacy of phenyl derivatives. The introduction of these groups has been shown to affect lipophilicity, stability, and overall potency against various biological targets. For example, compounds bearing the 3-chloro-4-fluorophenyl motif have demonstrated enhanced inhibitory activity against certain enzymes compared to their unsubstituted counterparts .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 2.96 | AbTYR (Tyrosinase) |

| (3-Chloro-phenyl)-(2-fluoro-benzyl)-amine | 10.65 | AbTYR |

| (3-Fluoro-phenyl)-(2-fluoro-benzyl)-amine | 5.00 | AbTYR |

| (4-Fluoro-benzyl)-(2-fluoro-benzyl)-amine | 12.00 | AbTYR |

Biological Activity Studies

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization . The compound has shown promising results in inhibiting cell proliferation in leukemia cell lines, with GI50 values indicating potent activity.

- Antimicrobial Activity : The compound's structural analogs have been evaluated for antibacterial and antifungal properties. In vitro assays have demonstrated that fluorinated derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values comparable to standard antibiotics .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The presence of the 3-chloro-4-fluorophenyl group significantly enhances inhibitory potency compared to other configurations .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study involving human myeloid leukemia cell lines HL-60 and U937 showed that treatment with the compound resulted in a significant increase in nuclear condensation and apoptosis markers compared to untreated controls .

- Inhibition Studies : Inhibition assays against AbTYR revealed that modifications in the substituent positions greatly influence the IC50 values, showcasing the significance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.